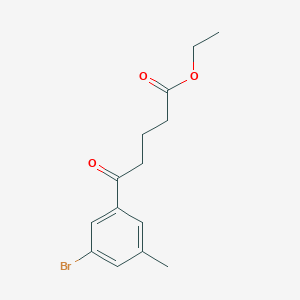

Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate

説明

Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate (CAS 1539507-33-9) is an ester derivative featuring a 5-oxovalerate backbone substituted with a phenyl ring bearing bromo (-Br) and methyl (-CH₃) groups at the 3- and 5-positions, respectively (Figure 1). This compound has been explored in pharmacological studies targeting the OXE receptor, a G-protein-coupled receptor implicated in inflammatory responses mediated by eosinophils . Key structural elements include:

- 5-Oxovalerate chain: A ketone group at the fifth carbon, critical for receptor binding .

- Aromatic substituents: The 3-bromo and 5-methyl groups on the phenyl ring influence lipophilicity and steric interactions with the receptor .

- Ethyl ester: Enhances bioavailability by modulating solubility .

Notably, this compound is listed as discontinued in commercial catalogs, likely due to challenges in synthesis or optimization of potency .

特性

IUPAC Name |

ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)11-7-10(2)8-12(15)9-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFLFHQQSHWPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645704 | |

| Record name | Ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-06-5 | |

| Record name | Ethyl 3-bromo-5-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide or thiourea in polar solvents.

Major Products:

Oxidation: 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(3-bromo-5-methylphenyl)-5-hydroxyvalerate.

Substitution: Ethyl 5-(3-amino-5-methylphenyl)-5-oxovalerate or Ethyl 5-(3-mercapto-5-methylphenyl)-5-oxovalerate.

科学的研究の応用

Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: It is used in the production of specialty chemicals and as a building block for various organic compounds.

作用機序

The mechanism by which Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the aromatic ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Findings:

However, bulky groups like bromine may reduce binding affinity compared to smaller halogens (e.g., Cl) . Fluorine at the 4-position (Ethyl 5-(4-fluorophenyl)-5-oxovalerate) introduces electronegativity but may reduce potency due to weaker hydrophobic interactions .

In contrast, methyl groups on the oxovalerate chain (e.g., Compound 34 and 53) stabilize a bioactive conformation, boosting potency 3–4-fold .

Oxovalerate Chain Modifications :

- Addition of a 3-methyl group to the oxovalerate chain (as in indole derivatives) blocks β-oxidation metabolism, improving metabolic stability . The target compound lacks this modification, which may explain its discontinuation in favor of more stable analogs .

Methoxy Substitutions :

- Methoxy groups (e.g., Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate) reduce activity due to increased polarity and decreased membrane permeability .

Structure-Activity Relationship (SAR) Insights

- Receptor Binding : The 5-oxovalerate ketone is essential for hydrogen bonding with the OXE receptor. Substitutions on the phenyl ring (e.g., Br, Cl) modulate π-π stacking and hydrophobic interactions .

- Conformational Rigidity : Indole-based analogs (e.g., Compounds 34 and 53) mimic a "hairpin" conformation of 5-oxo-ETE, the natural ligand, resulting in higher potency .

- Metabolism : Bulky groups on the oxovalerate chain (e.g., 3-CH₃) inhibit β-oxidation, whereas unmodified chains (as in the target compound) are susceptible to rapid clearance .

生物活性

Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings and comparisons with similar compounds.

This compound can be synthesized through esterification of 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid with ethanol, typically using an acid catalyst such as sulfuric acid under reflux conditions. The compound has a molecular formula of C14H17BrO3 and features a bromine atom and a methyl group on the phenyl ring, linked to a valerate moiety.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The presence of the bromine atom may enhance its binding affinity towards specific enzymes or receptors, modulating biochemical pathways critical for cellular function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment in the face of rising antibiotic resistance .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells. The compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression, although specific pathways remain to be fully elucidated .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(4-bromophenyl)-5-oxovalerate | Lacks methyl group on phenyl ring | May exhibit different reactivity |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | Contains chlorine instead of bromine | Different biological activity profile |

| Ethyl 5-(3-bromo-4-methylphenyl)-5-hydroxyvalerate | Hydroxy group instead of oxo group | Potentially different pharmacological properties |

This table illustrates how variations in halogen substitution and functional groups can influence the reactivity and biological activity of similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the effectiveness of various compounds against MRSA, finding that this compound had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as a new therapeutic agent .

- Anticancer Studies : In a comparative analysis of several compounds' effects on cancer cell lines, this compound displayed notable cytotoxicity, leading to further investigations into its mechanism involving apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。